molecular formula C31H25NO5 B11152866 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B11152866
M. Wt: 491.5 g/mol
InChI Key: SMYOYRDAWYNXJB-UHFFFAOYSA-N
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Description

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Etherification: The chromen derivative is then etherified with 2-phenoxyphenyl acetic acid in the presence of a dehydrating agent like thionyl chloride.

    Amidation: Finally, the compound is amidated with an appropriate amine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromen rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Alcohols and reduced chromen derivatives.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chromen and phenoxyphenyl moieties makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C31H25NO5

Molecular Weight

491.5 g/mol

IUPAC Name

2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H25NO5/c1-2-21-17-25-24(22-11-5-3-6-12-22)18-31(34)37-29(25)19-28(21)35-20-30(33)32-26-15-9-10-16-27(26)36-23-13-7-4-8-14-23/h3-19H,2,20H2,1H3,(H,32,33)

InChI Key

SMYOYRDAWYNXJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4)OC(=O)C=C2C5=CC=CC=C5

Origin of Product

United States

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